(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
Overview
Description
The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds.
Synthesis Analysis
The synthesis of boronic acid derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while there is no direct synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, there are related syntheses that can offer insights. For example, the synthesis of enantiopure dihydrobenzo[1,4]-oxazine-3-carboxylic acids is described as a two-step protocol involving intramolecular arylamination catalyzed by a RuPhos Palladacycle . This method could potentially be adapted for the synthesis of related boronic acid derivatives by incorporating a boronic acid in the reaction scheme.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the boron atom's coordination with two hydroxyl groups. In the first paper, a tautomeric equilibrium is described between functionalized 2-formylphenylboronic acids and corresponding oxaboroles, which involves a rearrangement in solution . X-ray analyses reveal diverse solid-state molecular structures, which could be similar to the structure of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, given the related chemical framework.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, most notably in cross-coupling reactions such as the Suzuki reaction. The first paper discusses a tautomeric rearrangement, which is a type of chemical reaction where a compound undergoes a structural reorganization . Although not directly related to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, understanding these reactions can provide insights into the reactivity and potential transformations of boronic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The tautomeric equilibrium discussed in the first paper suggests that the physical state and properties like solubility and melting point can vary depending on the tautomeric form present under different conditions . Additionally, the use of variable-temperature 1H NMR spectroscopy to determine equilibrium constants, enthalpies, and entropies of tautomerization provides valuable information on the thermodynamic aspects of these compounds .
Scientific Research Applications
Synthesis and Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid and its derivatives are actively studied in the synthesis of novel compounds with potential biological activities. For instance, isoxazole derivatives bearing benzodioxane and peptide bonds have been synthesized using this compound. These derivatives exhibit antimicrobial and antioxidant activities, and are potential candidates as antimicrobial agents (Pothuri, Machiraju, & Rao, 2020).
Inhibitors of B-Raf Kinase
Research has been conducted on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase, a protein implicated in cancer. Some derivatives showed potent biological activity against the B-Raf(V600E) and WM266.4 human melanoma cell line, suggesting their potential as cancer therapeutics (Yang et al., 2012).
Antioxidant Properties
A series of 2,3-dihydrobenzo[b]selenophene-5-ol antioxidants have been developed, showcasing the compound's application in antioxidant research. These derivatives were evaluated for their ability to inhibit peroxidation of linoleic acid, indicating their potential as antioxidants (Kumar et al., 2007).
Urease Inhibitory Activity
Research on copper(II) complexes with derivatives of (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid reveals their potential as urease inhibitors. These complexes have shown strong inhibitory activity towards urease, suggesting applications in combating diseases where urease activity is a factor (Chen et al., 2017).
Fluorescent Sugar Sensors
The compound's derivatives are also used in developing fluorescent sugar sensors. These sensors can detect changes in fluorescence upon binding with sugars, which is useful in carbohydrate detection and other biological applications (Wang, Jin, & Wang, 2005).
Organic Synthesis Intermediates
Detection of Boronic Acids
Boronic acids, including derivatives of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, can be detected using spectroscopic methods, aiding in monitoring synthetic reactions and detecting boron-containing compounds in various research contexts (Aronoff, VanVeller, & Raines, 2013).
OLED Applications
Derivatives of this compound have been utilized in the molecular design of blue organic light-emitting devices (OLEDs). The manipulation of these derivatives can influence the emission properties of OLEDs, demonstrating their relevance in material science and electronic device fabrication (Jayabharathi et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPMXPNJVZOTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405528 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid | |
CAS RN |
499769-88-9 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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